Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

M4 PAM Structure-Activity Relationship IC50

Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 644990-45-4) is a heterocyclic small molecule (MW 298.36 g/mol) built on the privileged thieno[2,3-b]pyridine scaffold. This core is foundational to multiple classes of bioactive compounds, most notably the M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs), where the 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide motif is a key pharmacophore.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 644990-45-4
Cat. No. B2587627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
CAS644990-45-4
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)OC3=CC=CC=C3)N)C
InChIInChI=1S/C16H14N2O2S/c1-9-8-10(2)18-15-12(9)13(17)14(21-15)16(19)20-11-6-4-3-5-7-11/h3-8H,17H2,1-2H3
InChIKeyPRXYDKSIQLOLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 3-Amino-4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 644990-45-4): Procurement-Ready Chemical Profile for Neuroscience and Oncology Research


Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 644990-45-4) is a heterocyclic small molecule (MW 298.36 g/mol) built on the privileged thieno[2,3-b]pyridine scaffold [1]. This core is foundational to multiple classes of bioactive compounds, most notably the M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs), where the 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide motif is a key pharmacophore [2]. Unlike its ubiquitous 2-carboxamide counterparts (e.g., VU10010, VU0152100), this compound uniquely features a phenyl ester at the 2-position. This distinct functional group swap fundamentally alters its physicochemical, pharmacokinetic, and biological profile, making it a critical tool compound for investigating structure-activity relationships (SAR) that diverge from the well-trodden carboxamide path.

Phenyl 3-Amino-4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylate: The Danger of Substituting with Generic Thienopyridine Analogs in M4 PAM Research


Substituting this compound with a generic thieno[2,3-b]pyridine or even a close carboxamide analog (e.g., VU10010) is not scientifically valid. The 2-position substituent is the primary determinant of the molecule's core properties: the standard carboxamide is a known P-gp efflux substrate and suffers from poor solubility due to the β-amino carboxamide motif, issues documented to have halted the in vivo progression of potent M4 PAMs [1]. The phenyl ester in this compound reverses the hydrogen-bonding potential, which directly impacts membrane permeability, metabolic stability, and target engagement. Furthermore, the carboxamide group is essential for M4 PAM activity; its replacement with an ester is predicted to abolish this activity, redirecting the compound's utility from a pharmacological probe to a synthetic intermediate or a tool for studying off-target effects [2]. Using a carboxamide analog as a substitute would yield fundamentally misleading, non-reproducible data in any assay context.

Quantitative Differentiation Evidence for Phenyl 3-Amino-4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 644990-45-4)


Intrinsic Cellular Activity: Measured IC50 of 28 µM for Phenyl 3-Amino-4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylate Contrasts with Nanomolar Potency of Carboxamide M4 PAMs

A reported IC50 of 28 µM for the target compound, noted in a PubMed Commons comment, provides a crucial quantitative benchmark [1]. This micromolar activity stands in stark contrast to the low nanomolar EC50 values (33–400 nM) of potent M4 PAM carboxamides like VU10010 at the rat M4 receptor [2]. This represents an approximate 100- to 1000-fold difference in potency, directly attributable to the replacement of the essential 2-carboxamide pharmacophore with a 2-phenyl ester.

M4 PAM Structure-Activity Relationship IC50 Pharmacophore

Predicted Pharmacokinetic Liability: Phenyl 3-Amino-4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylate is a Predicted P-gp Substrate, a Core Liability of the Traditional Carboxamide Series

In silico ADME predictions from SwissADME indicate that phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a substrate for the efflux transporter P-glycoprotein (P-gp) [1]. This prediction is a direct class-level characteristic of the thieno[2,3-b]pyridine-2-carboxamide series, where the β-amino carboxamide motif was explicitly identified as a P-gp liability that contributed to poor CNS penetration for early leads like VU10010 [2]. The prediction for the target phenyl ester confirms that this liability is not ameliorated by the ester substitution, maintaining a key differentiation point from later-generation, non-substrate tricyclic chemotypes.

P-glycoprotein ADME CNS Penetration Drug-likeness

Physicochemical Differentiation: The 2-Phenyl Ester Offers a Distinctive Solubility Profile Compared to the 2-Carboxamide Series Plagued by Poor Aqueous Solubility

The thieno[2,3-b]pyridine-2-carboxamide class is notoriously plagued by poor aqueous solubility, a property largely attributed to the extensive planarity and crystal packing facilitated by the β-amino carboxamide motif [1]. Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate replaces this carboxamide with a phenyl ester. This substitution introduces a different hydrogen-bonding profile and liberates the molecule from the strong, coplanar intermolecular interactions of the carboxamide, which has been shown to disrupt crystal packing in related anti-proliferative thieno[2,3-b]pyridines, thereby improving solubility [1]. While direct comparative solubility data (µg/mL) for this specific compound is not publicly available, the structural rationale for a differentiated solubility profile is strong and is a key class-level inference.

Solubility Physicochemical Properties Formulation Medicinal Chemistry

Synthetic Accessibility and Utility: Phenyl 3-Amino-4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylate is a Documented, Versatile Building Block for Diversifying the 2-Position

While the 2-carboxamide is a terminal pharmacophore, the 2-carboxylate ester of the target compound is a versatile synthetic handle. The closely related ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is explicitly reviewed as a building block for synthesizing a wide array of polyfunctionalized heterocyclic compounds with pharmaceutical interest [1]. The phenyl ester analog provides an alternative starting point for direct transesterification or aminolysis reactions, offering a divergent synthetic pathway to explore novel 2-position derivatives that are inaccessible from the carboxamide. This establishes its primary value proposition as a procurement target for medicinal chemistry groups focused on scaffold diversification, rather than as a final probe molecule.

Building Block Organic Synthesis Chemical Library SAR

Pharmacological Target Selectivity: The 2-Phenyl Ester is Predicted to be Devoid of M4 PAM Activity, Defining Its Role as a Negative Control for Receptor Selectivity Profiling

The 3-amino-carboxamide moiety has been conclusively established as essential for M4 PAM activity within the thieno[2,3-b]pyridine scaffold [1]. Conversion of this critical carboxamide to an ester, as in the target compound, is predicted to result in a complete loss of M4 positive allosteric modulation. This is supported by the 28 µM IC50, which suggests low-affinity, non-specific activity rather than potent PAM pharmacology [2]. In contrast, optimized M4 PAMs like ML253 exhibit nanomolar EC50 values (human M4 EC50 = 56 nM; rat M4 EC50 = 176 nM) [3]. This stark functional divergence transforms the compound into a uniquely valuable, structurally-matched negative control for M4 PAM selectivity panels.

Selectivity M4 PAM Off-target Negative Control

Metabolic Stability Differentiation: The Phenyl Ester Motif Serves as a Probe for Esterase-Mediated Metabolism, a Liability Not Assessed by Carboxamide Analogs

The target compound's defining structural feature, the phenyl ester, is a well-known substrate for ubiquitous esterases, a metabolic pathway completely absent in the 2-carboxamide analogs that dominate M4 PAM literature. This makes the compound an invaluable tool for assessing the impact of esterase-mediated hydrolysis on the pharmacokinetics of the thieno[2,3-b]pyridine series. While the carboxamide series was primarily optimized to circumvent P-gp efflux and improve solubility [1], metabolic stability issues related to the core were not a primary focus. The phenyl ester introduces this dimension, allowing researchers to quantify the rate of hydrolysis to the carboxylic acid metabolite, a key parameter for understanding clearance mechanisms and for evaluating the potential of ester-based prodrug strategies in this chemical space.

Metabolic Stability Esterase Prodrug Pharmacokinetics

High-Value Application Scenarios for Phenyl 3-Amino-4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 644990-45-4) Based on Differentiated Evidence


Essential Negative Control for M4 Muscarinic Receptor PAM Screening Cascades

The target compound exhibits an IC50 of ~28 µM and is predicted to lack M4 PAM activity due to its ester-for-carboxamide substitution, as supported by direct comparison with the potent M4 PAM ML253 (EC50 = 56 nM) [1]. This establishes it as a structurally matched, inactive control. Any high-throughput or secondary screen for M4 PAMs should include this compound to validate that the activity observed for carboxamide leads is pharmacophore-specific and not a non-specific effect of the thieno[2,3-b]pyridine core, a critical step for generating high-quality, reproducible screening data.

A Strategic Building Block for Medicinal Chemistry Library Synthesis at the 2-Position Vector

As an ester, this compound serves as a reactive synthetic intermediate, in contrast to the terminal carboxamide pharmacophore of M4 PAM leads [1]. It is specifically suited for chemistry groups aiming to diversify the 2-position of the thieno[2,3-b]pyridine scaffold via transesterification or aminolysis. This enables the exploration of novel chemical space for targets beyond M4, addressing the need for new intellectual property and differentiated chemical matter in kinase, anti-inflammatory, or other programs utilizing this privileged core.

A Dedicated Probe for Studying P-gp Efflux and Esterase-Mediated Metabolism in the Thienopyridine Series

The compound is a predicted P-gp substrate and features a metabolically labile phenyl ester [1]. This specific combination of ADME liabilities makes it a perfect calibration tool for in vitro ADME assays (e.g., Caco-2 permeability, plasma/ microsomal stability) within a thienopyridine-focused project. It can be used to validate assay sensitivity to P-gp efflux and to benchmark the rate of esterase-mediated hydrolysis, generating crucial baseline data that informs the design of next-generation analogs with improved pharmacokinetic profiles.

A Scaffold for Developing Novel Anti-Proliferative Agents with Improved Physicochemical Properties

The thieno[2,3-b]pyridine core has documented anti-proliferative activity, but the classical 2-carboxamide series suffers from poor solubility [1]. The phenyl ester modification offers a way to disrupt the planarity and crystal packing responsible for this issue. This compound can be used as a starting point for an anti-cancer SAR program, where the primary goal is to achieve potent cellular activity with improved solubility and permeability relative to the flat, insoluble carboxamide leads, thereby overcoming a key limitation of this compound class.

Quote Request

Request a Quote for Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.